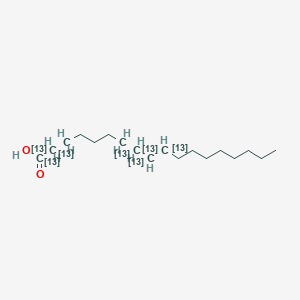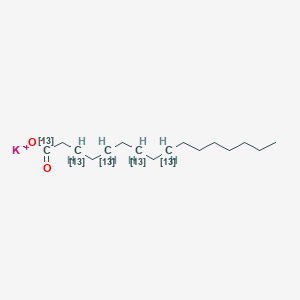
Methyl (2-~13~C)acetate
説明
Methyl acetate, also known as MeOAc, acetic acid methyl ester or methyl ethanoate, is a carboxylate ester with the formula CH3COOCH3 . It is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers .
Synthesis Analysis
Methyl acetate is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor . A study has shown that the use of Amberlyst-15, a stable solid catalyst, can streamline this process . The variables used as parameters refer to the microwave power, concentration of catalyst, methanol to acetic acid ratio, and esterification time .Molecular Structure Analysis
Methyl acetate is a carboxylate ester with the formula CH3COOCH3 . Its molecular formula is C3H6O2 . The structure of methyl acetate can be viewed using Java or Javascript .Chemical Reactions Analysis
In the presence of strong bases such as sodium hydroxide or strong acids such as hydrochloric acid or sulfuric acid, methyl acetate is hydrolyzed back into methanol and acetic acid, especially at elevated temperature .Physical And Chemical Properties Analysis
Methyl acetate is a colorless liquid with a sweet, fruity odor . It is occasionally used as a solvent, being weakly polar and lipophilic . Methyl acetate has a solubility of 25% in water at room temperature .科学的研究の応用
Biogeochemical Studies
Research involving the δ13C value of porewater acetate in marine sediments indicates that Methyl (2-13C)acetate can be significant in understanding biogeochemical processes. The study found substantial 13C-enrichment in sulfate-depleted sediments, which appears linked with the dissimilation of acetate to methane and carbon dioxide. This highlights its role in studying carbon cycling and methane production in marine environments (Blair & Carter, 1992).
Radicals in Crystal Studies
In the field of crystallography, research on irradiated single crystals of sodium acetate trihydrate has used Methyl (2-13C)acetate. This study, which examined ESR spectra, provided insights into the nature of trapped methyl radicals within these crystals. It shows the potential of Methyl (2-13C)acetate in studying radical formation and behavior in crystalline substances (Rogers & Kispert, 1967).
Isotopic Composition Analysis
The analysis of carbon-isotopic composition of dissolved acetate, including Methyl (2-13C)acetate, is crucial in various chemical analyses. This involves heating acetate-containing solids with oxalic acid dihydrate to release acetic acid, which is then purified for further analysis. Such methods are essential in studying the isotopic composition of complex organic compounds (Gelwicks & Hayes, 1990).
Biosynthetic Studies
Incorporation of isotopically labeled acetate, like Methyl (2-13C)acetate, into various biological compounds has been a crucial method in biosynthetic research. For example, studies haveused it to understand the synthesis of O-methylasparvenone in Aspergillus parvulus, revealing insights into hydrogen loss from the methyl group derived from the acetate and the stereospecificity of incorporation (Simpson & Stenzel, 1982).
Metabolic and Microbial Studies
Methyl (2-13C)acetate has been used to study metabolic processes in microbial systems. One such study traced the fate of a 13C label on the methyl group of acetate through various metabolic stages in activated sludge. This kind of research is pivotal in understanding complex biological processes like phosphorus removal and the synthesis of polyhydroxyalkanoates from acetate and glycogen (Pereira et al., 1996).
作用機序
Safety and Hazards
Methyl acetate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVLQRXCPHEJC-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491506 | |
| Record name | Methyl (2-~13~C)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-~13~C)acetate | |
CAS RN |
121633-42-9 | |
| Record name | Methyl (2-~13~C)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121633-42-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




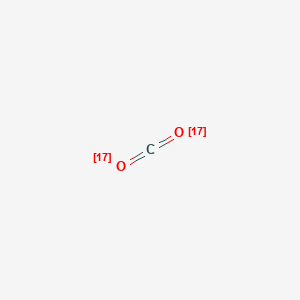


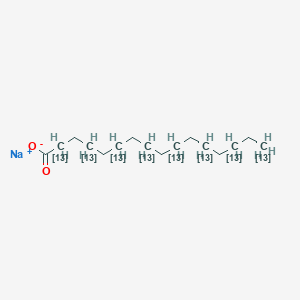
![4-Methoxybenzoic acid-[13C6]](/img/structure/B3333578.png)

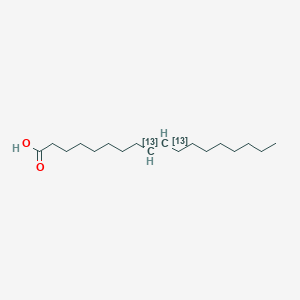
![methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate](/img/structure/B3333600.png)
